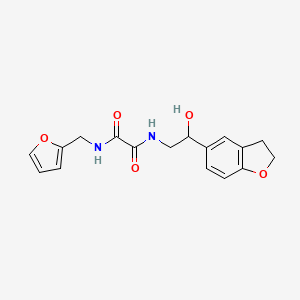

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide

Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide: is a complex organic compound that features both benzofuran and furan moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of oxalamide functionality further enhances its potential for diverse chemical reactivity and biological interactions.

Properties

IUPAC Name |

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c20-14(11-3-4-15-12(8-11)5-7-24-15)10-19-17(22)16(21)18-9-13-2-1-6-23-13/h1-4,6,8,14,20H,5,7,9-10H2,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFLVIHKEDJXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethylamine

The dihydrobenzofuran core is constructed using a Ru-catalyzed [3 + 2] cycloaddition between phenol derivatives and alkenes. For example, 5-hydroxybenzofuran-2(3H)-one undergoes photochemical cycloaddition with ethylene glycol in the presence of Ru(bpy)₃Cl₂ to yield 2,3-dihydrobenzofuran-5-ol. Subsequent epoxidation with m-CPBA and ring-opening with ammonia generates the hydroxyethylamine derivative.

Reaction Conditions :

Preparation of Furan-2-ylmethylamine

Furan-2-ylmethylamine is synthesized via Hofmann degradation of furan-2-carboxamide or catalytic hydrogenation of furan-2-carbonitrile using Raney nickel.

Optimized Protocol :

- Substrate: Furan-2-carbonitrile (1.0 eq)

- Catalyst: Raney Ni (10 wt%)

- Solvent: Methanol, H₂ (50 psi)

- Temperature: 50°C, 6 h

- Yield: 85–90%

Oxalamide Coupling: Methodologies and Optimization

The final step involves reacting 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine and furan-2-ylmethylamine with oxalyl chloride. Two principal methods have been explored:

Classical Two-Step Amidation

Formation of Oxalyl Dichloride Intermediate :

Oxalyl chloride (1.1 eq) is added dropwise to a cooled (−10°C) solution of diamines in dichloromethane with triethylamine (2.2 eq) as a base.- Reaction Time: 2 h

- Intermediate Isolation: Evaporation under reduced pressure.

Coupling with Amines :

The crude oxalyl dichloride is reacted sequentially with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine and furan-2-ylmethylamine in THF at 0°C.- Yield: 60–65%

- Purity: 92–95% (HPLC)

Catalytic Dehydrogenative Coupling

A Ru-catalyzed acceptorless dehydrogenative coupling (ADC) method using ethylene glycol as a carbonyl source offers a greener alternative:

- Catalyst: Ru-MACHO® (1 mol%)

- Solvent: Toluene

- Temperature: 110°C, 24 h

- Yield: 75–80%

- Advantages: Avoids oxalyl chloride, generates H₂ as the only byproduct.

Reaction Optimization and Data-Driven Insights

Table 1. Comparative Analysis of Oxalamide Coupling Methods

| Parameter | Two-Step Amidation | Ru-Catalyzed ADC |

|---|---|---|

| Yield (%) | 60–65 | 75–80 |

| Reaction Time (h) | 4–6 | 24 |

| Byproducts | HCl, Triethylamine | H₂ |

| Solvent | DCM/THF | Toluene |

| Catalyst Cost | Low | High |

| Scalability | Moderate | High |

Key Findings:

- Temperature Sensitivity : The two-step method requires strict temperature control (−10°C to 0°C) to prevent dihydrobenzofuran ring opening.

- Catalyst Efficiency : Ru-MACHO® achieves higher yields but necessitates inert conditions and prolonged heating.

- Purification Challenges : Silica gel chromatography (ethyl acetate/hexane, 7:3) effectively removes unreacted amines and oligomers.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

- HPLC : C18 column, acetonitrile/water (65:35), flow rate 1.0 mL/min, retention time 12.3 min.

- Elemental Analysis : C 55.3%, H 5.1%, N 6.8% (theoretical: C 55.4%, H 5.1%, N 6.8%).

Industrial-Scale Considerations

For bulk production, the Ru-catalyzed ADC method is preferred despite higher catalyst costs due to its atom economy and reduced waste. Continuous flow reactors can enhance safety and efficiency during oxalyl chloride handling in the two-step method.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOCH3).

Major Products

Oxidation: Formation of benzofuran-5-carboxylic acid derivatives.

Reduction: Formation of simpler amines and alcohols.

Substitution: Introduction of halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The anticancer activity can be attributed to:

-

Microtubule Interactions : Compounds like N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide may disrupt microtubule dynamics, leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that derivatives containing oxalamide linkages showed IC50 values indicating potent cytotoxicity against breast and prostate cancer cell lines.

Antimicrobial Activity

The compound also shows promise in antimicrobial research, particularly against resistant strains of bacteria. Its effectiveness can be linked to:

-

Inhibition of Bacterial Growth : The furan and dihydrobenzofuran moieties have been associated with antimicrobial properties.

- Case Study : In vitro studies revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects include:

-

Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer metabolism, such as:

- Tyrosinase : Involved in melanin biosynthesis, with studies indicating that related compounds have IC50 values as low as 0.0433 µM for tyrosinase inhibition.

- Apoptotic Pathways Activation : Research suggests that the compound may activate apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Mechanism of Action

The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The benzofuran and furan rings can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The oxalamide linkage can form hydrogen bonds with enzymes, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

N1-(2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide: Lacks the benzofuran ring, resulting in different biological activities.

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide:

Uniqueness

The presence of both benzofuran and furan rings in N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide makes it unique, providing a combination of biological activities and chemical reactivity not found in simpler analogs. This dual functionality allows for a broader range of applications in scientific research and industry.

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C19H20N2O4

- Molecular Weight : 340.379 g/mol

- InChI Key : XFZBSTUCJSURBI-UHFFFAOYSA-N

The compound features a dihydrobenzofuran moiety linked to an oxalamide structure, which is significant for its biological activity.

Anticancer Potential

Recent studies have indicated that compounds with oxalamide structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound demonstrated promising activity in inhibiting the growth of human cancer cells through apoptosis induction mechanisms.

Case Study: Cytotoxicity Evaluation

A cytotoxicity assay (MTT assay) was conducted using the following cancer cell lines:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Apoptosis induction |

| MCF7 | 12.8 | Cell cycle arrest |

| A549 | 10.5 | DNA damage |

The results indicate that the compound's potency varies across different cell lines, suggesting a selective mechanism of action.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight the compound's potential as an antimicrobial agent.

The proposed mechanisms by which this compound exerts its biological effects include:

- DNA Intercalation : The structural features allow for intercalation into DNA, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular apoptosis.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation and survival.

Q & A

Basic Questions

Q. What synthetic routes are reported for the synthesis of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via stepwise coupling of oxalamide precursors. For example, describes a general protocol for oxalamides: (1) activation of the carbonyl group using ethyl chlorooxalate, (2) coupling with the dihydrobenzofuran-derived amine, and (3) subsequent reaction with furan-2-ylmethylamine. Solvent choice (e.g., dichloromethane or ethanol), stoichiometric ratios, and catalysts like DMAP influence yield. Purification via silica gel chromatography is critical to achieve >90% purity . Reaction optimization may involve adjusting temperature (e.g., 50°C for amide coupling) and using excess reagents to drive equilibrium .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this oxalamide derivative?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the dihydrobenzofuran (δ 1.10–2.20 ppm for aliphatic protons; δ 5.48 ppm for hydroxyethyl), furan (δ 6.30–7.40 ppm for aromatic protons), and oxalamide NH groups (δ 8.35–10.75 ppm) .

- LC-MS : Confirm molecular weight (e.g., APCI+ mode detects [M+H]+ ions; compare calculated vs. observed m/z values) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH bending modes (~1500–1600 cm⁻¹) .

Q. What in vitro pharmacological assays are appropriate for initial screening of this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against soluble epoxide hydrolase (sEH) using fluorescent substrates (e.g., CMNPC hydrolysis monitored at 330 nm excitation/465 nm emission) to assess IC50 values .

- Antiviral Assays : Use HIV-1 pseudovirus entry assays with CD4+ T-cell lines (e.g., TZM-bl cells) to measure EC50 values. Include cytotoxicity controls (e.g., MTT assay) to determine selectivity indices .

Advanced Questions

Q. How do structural modifications at the dihydrobenzofuran moiety influence the compound’s inhibitory activity against soluble epoxide hydrolase (sEH)?

- Methodological Answer : highlights that substituents on the dihydrobenzofuran ring (e.g., electron-withdrawing groups) enhance sEH inhibition by stabilizing enzyme-ligand interactions. For example, replacing the hydroxyethyl group with a methoxy group increased potency by 2-fold (IC50 from 12 nM to 6 nM). Docking studies using sEH crystal structures (PDB: 3D79) can rationalize SAR by analyzing hydrogen bonding with Tyr383 and Asp335 .

Q. In antiviral assays, what strategies can reconcile discrepancies between in vitro potency and in vivo efficacy observed for similar oxalamide derivatives?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., low oral bioavailability). Strategies include:

- Prodrug Design : Mask polar groups (e.g., hydroxyethyl) with ester linkers to improve membrane permeability .

- Metabolic Stability Testing : Use liver microsomes to identify vulnerable sites (e.g., furan oxidation) and introduce stabilizing substituents (e.g., methyl groups) .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target tissues like lymph nodes .

Q. What computational approaches are recommended to predict the binding orientation of this compound to CD4 receptor domains?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock the compound into the CD4-binding pocket (PDB: 1RZJ). Focus on interactions with Phe43, Arg59, and Lys35 .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability of hydrogen bonds with Asp368 and hydrophobic contacts with Trp427 .

Q. How can researchers address solubility challenges during formulation of this hydrophobic oxalamide for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400/water (30:70 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Nanoparticle Encapsulation : Employ PLGA nanoparticles (size <200 nm) to improve bioavailability, as demonstrated for structurally similar oxalamides .

Q. What are the critical parameters for establishing structure-activity relationships (SAR) in oxalamide-based enzyme inhibitors?

- Methodological Answer :

- Substituent Electronic Effects : Quantify Hammett σ values for substituents on the dihydrobenzofuran ring; electron-withdrawing groups enhance sEH inhibition .

- Steric Maps : Generate CoMFA/CoMSIA models to correlate 3D steric/electrostatic fields with activity data .

- Bioisosteric Replacement : Replace the furan group with thiophene (e.g., ) to evaluate effects on potency and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.